Methyl trifluoroacetate

概要

説明

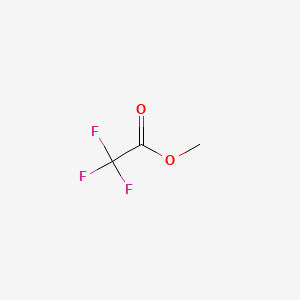

Methyl trifluoroacetate is an organic compound with the chemical formula C₃H₃F₃O₂ . It is a colorless liquid known for its use as a reagent in organic synthesis. The compound is also referred to as trifluoroacetic acid methyl ester or acetic acid, trifluoro-, methyl ester .

準備方法

Synthetic Routes and Reaction Conditions: Methyl trifluoroacetate can be synthesized through the esterification of trifluoroacetic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:

CF3COOH+CH3OH→CF3COOCH3+H2O

Industrial Production Methods: Industrial production of this compound often involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and distillation units helps in the efficient separation and purification of the compound .

化学反応の分析

Types of Reactions: Methyl trifluoroacetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The ester group in this compound can be substituted by nucleophiles, leading to the formation of trifluoromethylated compounds.

Trifluoroacetylation: It is used as a reagent for the trifluoroacetylation of amines and amino acids under mild conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include cesium fluoride or cesium chloride and copper(I) iodide.

Trifluoroacetylation: Reagents such as 1,1,3,3-tetramethylguanidine are used for the N-acylation of amino acids.

Major Products:

Nucleophilic Substitution: Trifluoromethylated aromatic or heteroaromatic compounds.

Trifluoroacetylation: Trifluoroacetamides and trifluoroacetylated amino acids.

科学的研究の応用

Organic Synthesis

Methylation Reagent

MTFA has been identified as an effective methylation reagent for compounds containing N−H, O−H, and S−H functionalities. Research shows that it allows for the transformation of a wide range of substrates under mild conditions, demonstrating good functional group tolerance. This method has been successfully applied to the chemoselective methylation of bifunctionalized secondary amides, yielding high results .

Mechanism of Action

The methylation process involves the reaction of MTFA with various nucleophiles, leading to the formation of methylated products. This reaction is particularly advantageous due to its mild conditions, which minimize side reactions and degradation of sensitive functional groups .

Pharmaceutical Applications

MTFA serves as a synthetic intermediate in the production of pharmaceutical compounds. Its role as a trifluoroacetylating agent is crucial in synthesizing bioactive molecules with potential therapeutic effects. For instance, it has been utilized in the synthesis of compounds with phytosanitary activity, indicating its relevance in agrochemical applications as well .

Case Study: Synthesis of Bioactive Compounds

A notable application includes its use in synthesizing novel antifungal agents by introducing trifluoroacetyl groups into existing frameworks, enhancing their biological activity .

Environmental Analysis

MTFA is also utilized in environmental chemistry for the derivatization of trifluoroacetic acid (TFA) during analytical procedures. It enables the detection and quantification of TFA in various matrices through methods like gas chromatography . This application is crucial for monitoring environmental pollutants resulting from industrial activities.

Analytical Methodology

The derivatization process involves converting TFA into MTFA, which can then be analyzed using advanced chromatographic techniques. This method has shown high recovery rates and sensitivity, making it suitable for environmental monitoring .

Catalytic Applications

Recent studies have explored the use of MTFA in catalysis, particularly in methane conversion processes. Research indicates that MTFA can be produced from methane through catalytic oxidation followed by esterification with TFA. This approach addresses challenges associated with syngas-free methane conversion and enhances the efficiency of producing methyl esters .

Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Organic Synthesis | Methylation reagent for N−H, O−H, S−H functionalities | High yield transformations; chemoselective methylation |

| Pharmaceutical | Intermediate for bioactive compound synthesis | Synthesis of antifungal agents |

| Environmental Analysis | Derivatization for TFA detection | High recovery rates using gas chromatography |

| Catalytic Processes | Methane conversion to MTFA | Improved efficiency in producing methyl esters |

作用機序

The mechanism of action of methyl trifluoroacetate involves its role as a trifluoroacetylating agent. The trifluoromethyl group (CF₃) is highly electronegative, which makes the compound a strong electrophile. This property allows it to react with nucleophiles, leading to the formation of trifluoromethylated products. The molecular targets include amines, amino acids, and other nucleophilic species .

類似化合物との比較

Trifluoroacetic acid (CF₃COOH): A stronger acid than acetic acid, used in organic synthesis for various purposes.

Ethyl trifluoroacetate (CF₃COOCH₂CH₃): Similar to methyl trifluoroacetate but with an ethyl group instead of a methyl group.

Trifluoroacetic anhydride (CF₃CO)₂O: Used as a reagent for introducing trifluoromethyl groups into organic molecules.

Uniqueness: this compound is unique due to its specific use in the trifluoroacetylation of amines and amino acids under mild conditions. Its ability to act as a trifluoromethylating reagent makes it valuable in the synthesis of trifluoromethylated compounds, which are important in pharmaceuticals and agrochemicals .

生物活性

Methyl trifluoroacetate (MTFA) is a chemical compound with a molecular formula of . It is primarily known for its utility as a reagent in organic synthesis, particularly in the trifluoroacetylation of amines and other nucleophiles. This article explores the biological activity of MTFA, focusing on its applications, mechanisms of action, and relevant research findings.

MTFA is synthesized through the esterification of trifluoroacetic acid with methanol. The reaction typically requires a catalytic amount of a strong acid to facilitate the process, yielding MTFA as a product. This compound is characterized by its high reactivity due to the presence of the trifluoromethyl group, which enhances its electrophilic properties.

Biological Applications

1. Trifluoroacetylation Reactions:

MTFA is widely used in the trifluoroacetylation of various substrates, including amines, alcohols, and phenols. This reaction allows for the introduction of the trifluoroacetyl group, which can significantly alter the biological properties of the resulting compounds. For example, MTFA has been employed to modify amino acids, improving their stability and bioavailability in pharmaceutical applications .

2. Methylation Reagent:

Recent studies have highlighted MTFA's role as a methylation reagent for compounds containing N−H, O−H, and S−H functionalities. This method demonstrates good functional group tolerance and has been applied successfully to various substrates, yielding high conversion rates . The ability to methylate diverse functional groups under mild conditions expands its utility in synthetic organic chemistry.

Toxicological Studies

While MTFA is useful in synthetic chemistry, it also poses certain biological hazards. Exposure can lead to burns and irritation upon contact with skin or mucous membranes. Inhalation may result in corrosive injuries to the respiratory tract . Therefore, safety measures are crucial when handling this compound.

Environmental Impact

Research has indicated that MTFA and its derivatives can exhibit toxicity towards aquatic organisms. For instance, studies on algal species have shown that exposure to trifluoroacetate can affect growth and pigment concentrations, although these effects may vary based on concentration and exposure duration . Understanding these impacts is essential for assessing the environmental safety of using MTFA in industrial applications.

Research Findings and Case Studies

Several studies have documented the biological activity of MTFA:

- Case Study 1: A study explored the synthesis of aryl or heteroaryl trifluoromethyl ketones from MTFA with good yields. Biological assays indicated that these ketones exhibited significant antibacterial activity against certain strains .

- Case Study 2: Another investigation demonstrated that MTFA could be used effectively in heterogeneously catalyzed aerobic oxidation reactions to convert methane into this compound. This process not only highlights its synthetic versatility but also its potential role in sustainable chemistry .

Summary Table of Biological Activity

特性

IUPAC Name |

methyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O2/c1-8-2(7)3(4,5)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVNZNXAVJHNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059988 | |

| Record name | Methyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl trifluoroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21148 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

538.0 [mmHg] | |

| Record name | Methyl trifluoroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21148 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

431-47-0 | |

| Record name | Methyl trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methyl trifluoroacetate?

A1: The molecular formula of this compound is C3H3F3O2, and its molecular weight is 142.03 g/mol. []

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Several spectroscopic techniques have been employed, including gas electron diffraction (GED) [], microwave spectroscopy (MW) [, ], infrared (IR) spectroscopy [, ], and Raman spectroscopy []. These techniques have provided insights into its molecular structure, vibrational frequencies, and rotational constants.

Q3: What is the preferred conformation of this compound in the gas phase?

A3: Both GED and MW studies, corroborated by quantum chemical calculations, have determined the preferred conformation of this compound in the gas phase to be anti, where the dihedral angle (CCOC) is 180°. [, ] This indicates that the CF3 group is oriented opposite to the CH3 group across the C(O)O bond.

Q4: Is this compound stable under the catalytic conditions used for methane oxidation?

A4: Yes, research has shown that this compound remains stable under the catalytic conditions employed for methane oxidation, preventing the formation of overoxidized products. []

Q5: Can this compound be synthesized directly from methane?

A5: Yes, various catalytic methods have been explored for the direct conversion of methane to this compound. These methods often utilize transition metal catalysts, like cobalt [, , , , ], copper [, , ], or palladium [], in the presence of oxidants like dioxygen [, , , , , ] or potassium persulfate. [, ]

Q6: What is the role of trifluoroacetic acid in the catalytic oxidation of methane to this compound?

A6: Trifluoroacetic acid (TFA) serves as both a solvent and a reactant in this transformation. It provides the trifluoroacetyl group for the esterification of methane and facilitates the catalytic activity of metal salts by increasing their solubility. [, , ]

Q7: Are there alternative methods for this compound synthesis besides direct methane oxidation?

A7: Yes, one method involves the reaction of aryl or heteroaryl Grignard reagents with this compound, offering a transition metal-free route to synthesize aryl and heteroaryl trifluoromethyl ketones. []

Q8: Have computational methods been used to study this compound?

A8: Yes, Density Functional Theory (DFT) calculations have been employed to investigate various aspects of this compound, such as its molecular structure, conformational preferences, vibrational frequencies [, ], and reaction mechanisms. [, ]

Q9: How have computational studies contributed to understanding the mechanism of methane oxidation to this compound?

A9: DFT calculations have helped elucidate the role of specific intermediates and transition states in the catalytic cycle, providing insights into the reaction pathway and factors influencing selectivity. [, ]

Q10: What is known about the thermal stability of this compound?

A10: this compound exhibits higher thermal stability compared to fluorinated esters with β-hydrogens. [] Its decomposition occurs at significantly higher temperatures, primarily through a heterogeneous radical chain mechanism. [] This highlights the influence of molecular structure, specifically the absence of β-hydrogens, on its thermal stability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。